molecular formula C17H14F3N3O3 B213824 1-ethyl-3-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-4-carboxamide

1-ethyl-3-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-4-carboxamide

Cat. No. B213824
M. Wt: 365.31 g/mol
InChI Key: HBTORGJMCCKUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-3-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-4-carboxamide is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 1-ethyl-3-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-4-carboxamide can reduce the production of inflammatory cytokines and chemokines, inhibit the proliferation and migration of cancer cells, and induce apoptosis in cancer cells. These effects are thought to be mediated through the inhibition of various enzymes and signaling pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-ethyl-3-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-4-carboxamide in lab experiments is its potent anti-inflammatory and antitumor activities. However, one of the limitations is that the compound may have off-target effects and may not be suitable for all types of experiments.

Future Directions

There are several future directions for the research on 1-ethyl-3-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-4-carboxamide. One direction is to explore its potential as a therapeutic agent for the treatment of various inflammatory diseases and cancer. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in preclinical and clinical trials.

Synthesis Methods

The synthesis of 1-ethyl-3-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-4-carboxamide involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 2-oxo-4-(trifluoromethyl)-2H-chromene-7-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with ethyl chloroformate to obtain the final compound.

Scientific Research Applications

1-ethyl-3-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-4-carboxamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, antitumor, and antiangiogenic activities, making it a promising candidate for the treatment of cancer and other inflammatory diseases.

properties

Product Name

1-ethyl-3-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-4-carboxamide

Molecular Formula

C17H14F3N3O3

Molecular Weight

365.31 g/mol

IUPAC Name

1-ethyl-3-methyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]pyrazole-4-carboxamide

InChI

InChI=1S/C17H14F3N3O3/c1-3-23-8-12(9(2)22-23)16(25)21-10-4-5-11-13(17(18,19)20)7-15(24)26-14(11)6-10/h4-8H,3H2,1-2H3,(H,21,25)

InChI Key

HBTORGJMCCKUAW-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.